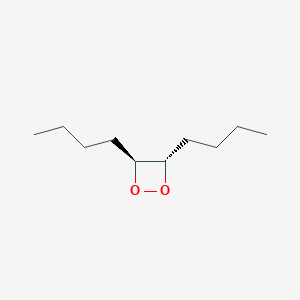
(3S,4S)-3,4-Dibutyl-1,2-dioxetane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-3,4-Dibutyl-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms. This compound is notable for its unique stereochemistry, with both butyl groups positioned in a specific spatial arrangement. The dioxetane ring is a strained structure, making it highly reactive and of interest in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Dibutyl-1,2-dioxetane typically involves the reaction of suitable precursors under controlled conditions. One common method is the photooxidation of alkenes in the presence of singlet oxygen. This reaction proceeds via the formation of a dioxetane intermediate, which can be isolated and purified. The reaction conditions often require low temperatures and the presence of a photosensitizer to facilitate the generation of singlet oxygen.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of advanced photochemical reactors allows for the efficient generation of singlet oxygen and the subsequent formation of the dioxetane ring. These methods are designed to maximize yield and minimize by-products, making the process economically viable for large-scale production.
化学反応の分析
Types of Reactions
(3S,4S)-3,4-Dibutyl-1,2-dioxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable products, often involving the cleavage of the dioxetane ring.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced species.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and ozone. These reactions typically require low temperatures and inert atmospheres to prevent unwanted side reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve selective reduction.
Substitution: Substitution reactions often involve the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(3S,4S)-3,4-Dibutyl-1,2-dioxetane has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of strained ring systems and the mechanisms of photochemical reactions.
Biology: The compound’s reactivity makes it useful in the development of chemiluminescent probes for biological imaging and diagnostics.
Medicine: Research into the potential therapeutic applications of dioxetane derivatives is ongoing, particularly in the field of drug delivery and targeted therapy.
Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced coatings.
作用機序
The mechanism by which (3S,4S)-3,4-Dibutyl-1,2-dioxetane exerts its effects involves the cleavage of the dioxetane ring, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles and electrophiles, to produce a range of products. The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
(3S,4S)-3,4-Dimethyl-1,2-dioxetane: Similar in structure but with methyl groups instead of butyl groups.
(3S,4S)-3,4-Diphenyl-1,2-dioxetane: Contains phenyl groups, leading to different reactivity and applications.
(3S,4S)-3,4-Diethyl-1,2-dioxetane: Features ethyl groups, offering a comparison in terms of steric and electronic effects.
Uniqueness
(3S,4S)-3,4-Dibutyl-1,2-dioxetane is unique due to its specific stereochemistry and the presence of butyl groups, which influence its reactivity and potential applications. The larger alkyl groups can affect the compound’s stability and the types of reactions it undergoes, making it distinct from its smaller or more aromatic counterparts.
特性
CAS番号 |
83929-12-8 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC名 |
(3S,4S)-3,4-dibutyldioxetane |
InChI |
InChI=1S/C10H20O2/c1-3-5-7-9-10(12-11-9)8-6-4-2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |
InChIキー |
NDDHQKKOLPNFGX-UWVGGRQHSA-N |
異性体SMILES |
CCCC[C@H]1[C@@H](OO1)CCCC |
正規SMILES |
CCCCC1C(OO1)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


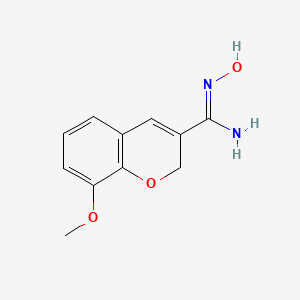
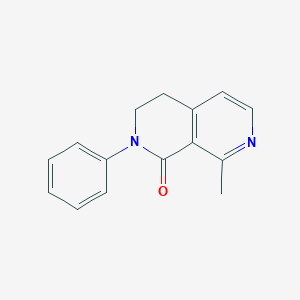
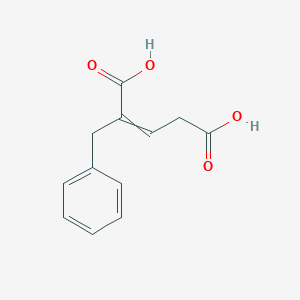
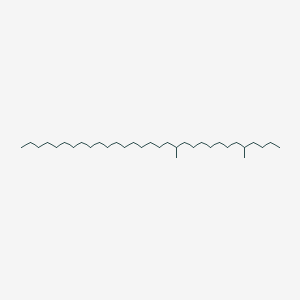
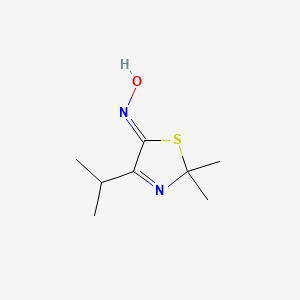
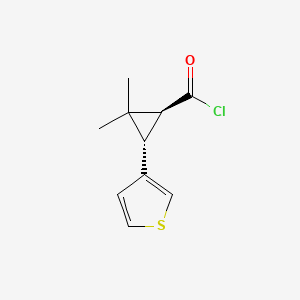
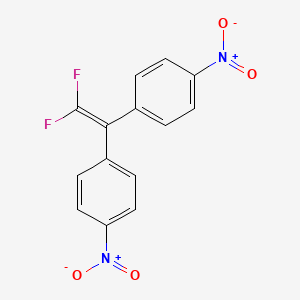
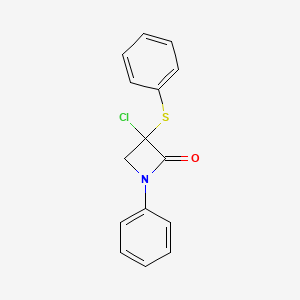

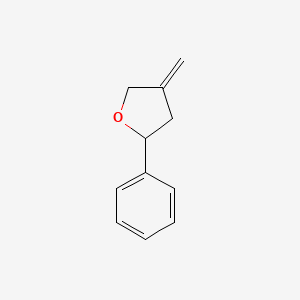
![2-{4-[3-(4-Methylphenyl)-3-oxopropyl]phenoxy}ethyl acetate](/img/structure/B14419845.png)
![6-Oxo-3-(2-{4-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]phenyl}hydrazinylidene)cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14419851.png)
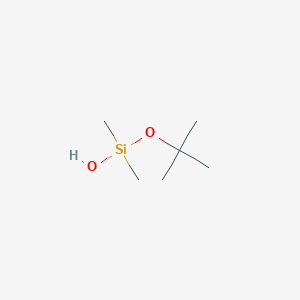
![1-[2-(4-Methoxyphenyl)-2-oxoethyl]-2-methylpyridinium bromide](/img/structure/B14419866.png)
